5-溴-1H-吲唑-3-甲酰胺

描述

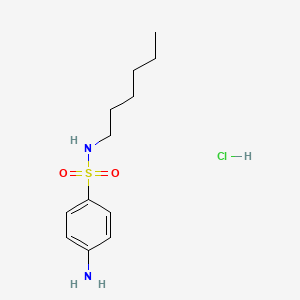

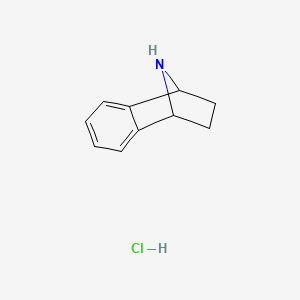

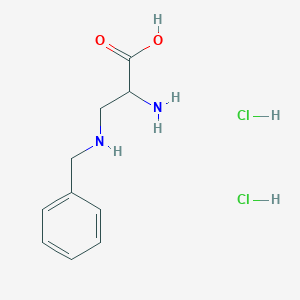

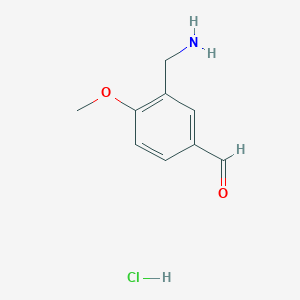

5-Bromo-1H-indazole-3-carboxamide, also known as ADB-5Br-INACA, is classified as a synthetic cannabinoid . Synthetic cannabinoids have been reported to cause psychoactive effects similar to delta-9-tetrahydrocannabinol (THC) . The molecular formula of this compound is C8H6BrN3O .

Synthesis Analysis

The synthesis of 1H-indazole-3-carboxamides, such as 5-Bromo-1H-indazole-3-carboxamide, is based on the nitrosation of indoles in a slightly acidic environment . This method allows the conversion of both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxamides .Molecular Structure Analysis

The molecular structure of 5-Bromo-1H-indazole-3-carboxamide consists of an indazole core with a bromine atom at the 5 position and a carboxamide group at the 3 position . The InChI code for this compound is 1S/C8H6BrN3O/c9-4-1-2-6-5(3-4)7(8(10)13)12-11-6/h1-3H,(H2,10,13)(H,11,12) .Chemical Reactions Analysis

Indazole derivatives are gaining attention in medicinal chemistry as kinase inhibitors . 1H-indazole-3-carboxaldehydes, which can be converted into a variety of polyfunctionalized 3-substituted indazoles, are key intermediates in these reactions .Physical And Chemical Properties Analysis

The molecular weight of 5-Bromo-1H-indazole-3-carboxamide is 240.06 . It appears as a white to yellow solid . The compound has a density of 1.8±0.1 g/cm3, a boiling point of 333.8±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C .科学研究应用

化学合成与表征

5-溴-1H-吲唑-3-甲酰胺及其衍生物因其化学合成和结构表征而经常被研究。Anuradha 等人 (2014) 描述了衍生自 5-溴吲唑-3-羧酸甲酯的化合物的合成和光谱表征,详细说明了其晶体结构和氢键相互作用 (Anuradha 等人,2014)。类似地,Gogireddy 等人 (2014) 使用 5-溴-1-(2-氰基-吡啶-4-基)-1H-吲唑-3-羧酸二乙基酰胺合成了 1H-吡啶-4-基-3,5-二取代吲唑的衍生物,提供了对它们的结构和潜在 Akt 激酶活性的见解 (Gogireddy 等人,2014)。

生物医学研究

在生物医学研究领域,一些研究集中于 5-溴-1H-吲唑-3-甲酰胺衍生物的治疗潜力。例如,Patel 等人 (2012) 探索了 N-取代吲唑-3-甲酰胺作为聚 (ADP 核糖) 聚合酶-1 (PARP-1) 的抑制剂,表明它们在治疗糖尿病和保留大鼠胰岛素分泌方面的潜力 (Patel 等人,2012)。此外,Maggio 等人 (2011) 合成了几种 N-苯基-1H-吲唑-1-甲酰胺,对多种癌细胞系表现出显着的抗增殖活性,表明它们在癌症治疗中的潜力 (Maggio 等人,2011)。

晶体学和分子结构

5-溴-1H-吲唑-3-甲酰胺衍生物的晶体结构和分子相互作用分析一直是人们感兴趣的主题。Hao 等人 (2017) 合成了一个特定化合物并评估了其抗肿瘤活性,详细了解了其晶体结构 (Hao 等人,2017)。

药理学研究

5-溴-1H-吲唑-3-甲酰胺衍生物的药理学特性已在多项研究中得到调查。Tzvetkov 等人 (2014) 发现吲唑和吲哚甲酰胺作为单胺氧化酶 B (MAO-B) 的选择性和可逆抑制剂,突出了它们在治疗神经系统疾病方面的潜力 (Tzvetkov 等人,2014)。

分子对接和计算研究

5-溴-1H-吲唑-3-甲酰胺衍生物的计算对接研究和理论分析也对理解它们与生物分子的相互作用起着重要作用。Tzvetkov 和 Antonov (2017) 对吲唑-5-甲酰胺作为 MAO-B 抑制剂进行了药理学和物理化学研究,通过计算研究提供了对它们的结合模式的见解 (Tzvetkov 和 Antonov,2017)。

作用机制

Target of Action

5-Bromo-1H-indazole-3-carboxamide is a synthetic cannabinoid receptor agonist . The primary targets of this compound are the cannabinoid receptors, which play a crucial role in various physiological processes such as pain sensation, mood, and memory .

Mode of Action

5-Bromo-1H-indazole-3-carboxamide interacts with its targets, the cannabinoid receptors, by binding to them . This binding triggers a series of events leading to changes in the cell’s function.

Biochemical Pathways

The interaction of 5-Bromo-1H-indazole-3-carboxamide with cannabinoid receptors affects several biochemical pathways. These pathways are involved in various physiological processes, including pain sensation, mood regulation, and memory . The downstream effects of these pathways are complex and depend on a variety of factors, including the specific receptor subtype involved and the cell type in which the receptor is expressed .

Pharmacokinetics

It is known that the bromide on the indazole remains intact on metabolites, allowing these compounds to be easily distinguished in toxicological samples from their non-brominated analogs .

Result of Action

The molecular and cellular effects of 5-Bromo-1H-indazole-3-carboxamide’s action are complex and depend on a variety of factors, including the specific receptor subtype involved and the cell type in which the receptor is expressed . It is known that the compound’s interaction with cannabinoid receptors can lead to changes in cell function .

Action Environment

The action, efficacy, and stability of 5-Bromo-1H-indazole-3-carboxamide can be influenced by various environmental factors. For example, the compound’s activity can be affected by the pH of the environment, as it is synthesized via nitrosation of indoles in a slightly acidic environment .

安全和危害

未来方向

属性

IUPAC Name |

5-bromo-1H-indazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O/c9-4-1-2-6-5(3-4)7(8(10)13)12-11-6/h1-3H,(H2,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLPIUDHMDGSMME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=NN2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-amino-N-[4-(2-methoxyethoxy)butyl]benzene-1-sulfonamide](/img/structure/B1382163.png)

![2-[(2-Methyloxolan-3-yl)amino]ethan-1-ol](/img/structure/B1382172.png)